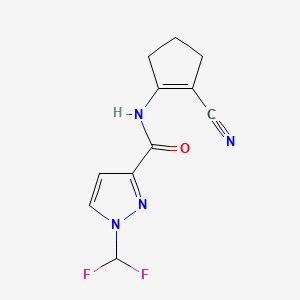![molecular formula C9H8F2N4OS B4362439 [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone](/img/structure/B4362439.png)
[1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone
Overview
Description
1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules
Preparation Methods
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals with enhanced properties.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The imidazole and pyrazole rings contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with biological molecules.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole can be compared with other difluoromethylated compounds, such as:
1-(Trifluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in biological activity and chemical reactivity.
1-(Difluoromethyl)-3-{[2-(methylthio)-1H-imidazol-1-yl]carbonyl}-1H-pyrrole: The substitution of the pyrazole ring with a pyrrole ring can result in variations in the compound’s properties and applications.
The uniqueness of [1-(difluoromethyl)-1H-pyrazol-3-yl][2-(methylsulfanyl)-1H-imidazol-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]-(2-methylsulfanylimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4OS/c1-17-9-12-3-5-14(9)7(16)6-2-4-15(13-6)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGZQBBXIGTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C(=O)C2=NN(C=C2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-AMINO-3-(2-FURYL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4362373.png)
![6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-(2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4362380.png)

![9-ethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4362399.png)
![N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3,5-DIMETHYL-1-ADAMANTANECARBOXAMIDE](/img/structure/B4362404.png)

![1-(difluoromethyl)-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4362420.png)

![1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4362431.png)



![[5-cyclopropyl-2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][1-(difluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B4362449.png)
![1-(difluoromethyl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4362455.png)
